molecular formula C8H9NO2 B157890 2,5-Dimethylpyridine-3-carboxylic acid CAS No. 129477-22-1

2,5-Dimethylpyridine-3-carboxylic acid

Cat. No. B157890
M. Wt: 151.16 g/mol
InChI Key: RKNLFMITUFIMNR-UHFFFAOYSA-N
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Description

2,5-Dimethylpyridine-3-carboxylic acid, also known as 2,5-dimethylnicotinic acid hydrochloride, is a chemical compound with the CAS Number: 100960-90-5 . It has a molecular weight of 187.63 . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2,5-dimethylnicotinic acid hydrochloride . The InChI code is 1S/C8H9NO2.ClH/c1-5-3-7(8(10)11)6(2)9-4-5;/h3-4H,1-2H3,(H,10,11);1H . The molecular structure of this compound is not explicitly mentioned in the search results.


Physical And Chemical Properties Analysis

2,5-Dimethylpyridine-3-carboxylic acid is a powder that is stored at room temperature . More specific physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Photoreleasable Protecting Group for Carboxylic Acids

2,5-Dimethylphenacyl, a derivative of 2,5-Dimethylpyridine-3-carboxylic acid, has been used as a photoremovable protecting group for carboxylic acids. The process involves direct photolysis leading to the formation of carboxylic acids in almost quantitative yields, utilizing efficient intramolecular hydrogen abstraction (Klan, Zabadal, & Heger, 2000).

Component in Metal-Organic Frameworks

2,5-Dimethylpyridine-3-carboxylic acid, in the form of its related compound 2,6-dimethylpyridine-3,5-dicarboxylic acid, has been used in synthesizing new Zn(II) complexes. These complexes exhibit various supramolecular structures and are investigated for their luminescent properties (Zhou et al., 2009).

Study of Intermolecular Hydrogen Bonding

Research on 2,2-dimethylbutynoic acid with a pyridone terminus, related to 2,5-Dimethylpyridine-3-carboxylic acid, has contributed to understanding intermolecular hydrogen bonding. The studies included X-ray diffraction and NMR experiments (Wash, Maverick, Chiefari, & Lightner, 1997).

Synthesis Process Improvement

Research has been conducted on the synthesis of pyridine 2,6-dicarboxylic acid using microwave irradiation starting from 2,6-dimethylpyridine. This study represents a shift from traditional synthesis methods to microwave technology, impacting the efficiency of the synthesis process (Guo-Fu Zhang et al., 2010).

Hydrogen Bonding in Crystal Engineering

The compound 2-[phenyl(propyl)amino]nicotinic acid, which is structurally similar to 2,5-Dimethylpyridine-3-carboxylic acid, has been used in crystal engineering studies. This research explored the coexistence of carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs (Long, Zhou, Parkin, & Li, 2014).

Safety And Hazards

This compound is associated with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,5-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-7(8(10)11)6(2)9-4-5/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNLFMITUFIMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567895
Record name 2,5-Dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylpyridine-3-carboxylic acid

CAS RN

129477-22-1
Record name 2,5-Dimethyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129477-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NS Prostakov - Russian Chemical Reviews, 1969 - iopscience.iop.org
Methods of preparation, synthetic reactions, and properties are surveyed for the difficultly accessible polyfused nitrogen-containing heterocyclic systems—benzo [f] isoquinoline, benzo […
Number of citations: 12 iopscience.iop.org

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